molecular formula C10H10FNO2 B6268804 N-[(3-cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine CAS No. 1937328-86-3

N-[(3-cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine

Cat. No.: B6268804
CAS No.: 1937328-86-3
M. Wt: 195.2
InChI Key:
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Description

N-[(3-cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C10H10FNO2 and a molecular weight of 195.2 It is known for its unique structure, which includes a cyclopropoxy group, a fluorophenyl group, and a hydroxylamine moiety

Preparation Methods

The synthesis of N-[(3-cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 3-cyclopropoxy-2-fluorobenzaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium acetate, in an organic solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Chemical Reactions Analysis

N-[(3-cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

N-[(3-cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of oxidative stress and inflammation is beneficial.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The hydroxylamine moiety can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the fluorophenyl group can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-[(3-cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine can be compared with other similar compounds, such as:

    N-[(3-methoxy-2-fluorophenyl)methylidene]hydroxylamine: This compound has a methoxy group instead of a cyclopropoxy group, which can influence its reactivity and biological activity.

    N-[(3-cyclopropoxy-2-chlorophenyl)methylidene]hydroxylamine: The presence of a chlorine atom instead of a fluorine atom can alter the compound’s chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine involves the reaction of 3-cyclopropoxy-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base to yield the desired product.", "Starting Materials": [ "3-cyclopropoxy-2-fluorobenzaldehyde", "hydroxylamine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 3-cyclopropoxy-2-fluorobenzaldehyde in a suitable solvent (e.g. ethanol).", "Add hydroxylamine hydrochloride and base to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to yield the desired product as a solid." ] }

CAS No.

1937328-86-3

Molecular Formula

C10H10FNO2

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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